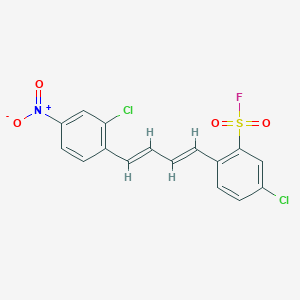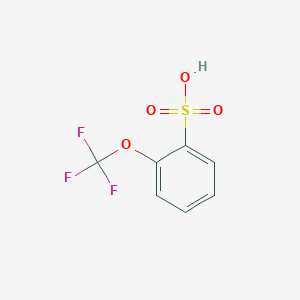
3-(m-Tolyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(m-Tolyl)azetidine is a four-membered nitrogen-containing heterocycle with a tolyl group attached to the third carbon atom. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolyl)azetidine can be achieved through several methods. . This method is efficient for constructing functionalized azetidines with high regio- and stereoselectivity. Another approach involves the cross-coupling of 3-iodo-azetidine with a tolyl group using palladium catalysts and phosphine ligands .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of continuous flow reactors and microreactor technology has been explored to enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(m-Tolyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azetidines, and substituted azetidines with various functional groups .
Aplicaciones Científicas De Investigación
3-(m-Tolyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for constructing complex molecules.
Biology: The compound is studied for its potential biological activity and as a scaffold for drug development.
Medicine: Azetidine derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of 3-(m-Tolyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the strained azetidine ring. The ring strain facilitates the formation of reactive intermediates, which can interact with biological molecules or catalyze chemical reactions. The specific pathways and targets depend on the functionalization of the azetidine ring and the nature of the substituents .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-(m-Tolyl)azetidine is unique due to its balance of ring strain and stability, which allows for efficient tuning of its reactivity and pharmacological properties. This makes it a valuable scaffold in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)azetidine |
InChI |
InChI=1S/C10H13N/c1-8-3-2-4-9(5-8)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 |
Clave InChI |
QCQFZWYBXJXIAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Hydroxybenzo[h]quinoline-9-carbaldehyde](/img/structure/B13346174.png)
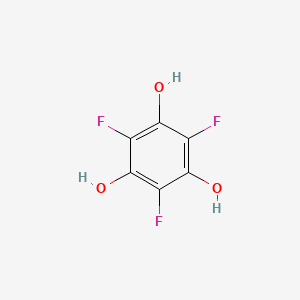

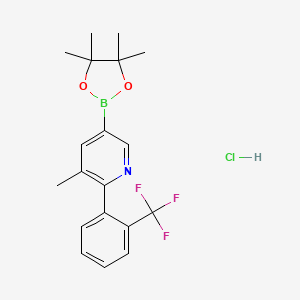
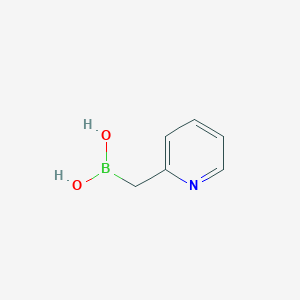
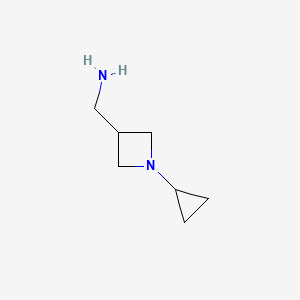


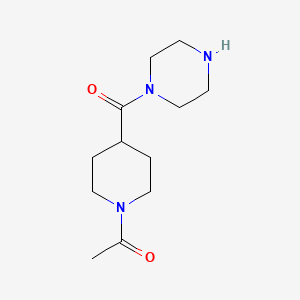
![8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13346230.png)
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13346244.png)
